molecular formula C8H14ClNO2 B1386422 6-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride CAS No. 1193387-63-1

6-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride

Cat. No.: B1386422
CAS No.: 1193387-63-1
M. Wt: 191.65 g/mol
InChI Key: OWRHKHRQZNLOFL-UHFFFAOYSA-N
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Description

6-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride is a bicyclic compound that features prominently in various fields of scientific research. This compound is known for its unique structure, which includes a nitrogen atom within a bicyclic framework, making it a valuable scaffold in medicinal chemistry and other scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride typically involves the construction of the bicyclic framework followed by the introduction of functional groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

6-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

6-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride is unique due to its specific functional groups and the presence of a carboxylic acid moiety, which provides distinct reactivity and potential for derivatization. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

6-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-7(11)8-3-1-2-6(4-8)5-9-8;/h6,9H,1-5H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRHKHRQZNLOFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)(NC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride
Reactant of Route 2
6-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride
Reactant of Route 3
6-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride
Reactant of Route 4
6-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride
Reactant of Route 5
6-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride
Reactant of Route 6
6-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride

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